![molecular formula C₁₆H₂₂N₂O₁₀ B1139660 [(2R,3S,4R,5R,6E)-5-アセトアミド-3,4-ジアセチルオキシ-6-アセチルオキシイミノオキサン-2-イル]メチルアセテート CAS No. 132152-77-3](/img/structure/B1139660.png)

[(2R,3S,4R,5R,6E)-5-アセトアミド-3,4-ジアセチルオキシ-6-アセチルオキシイミノオキサン-2-イル]メチルアセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

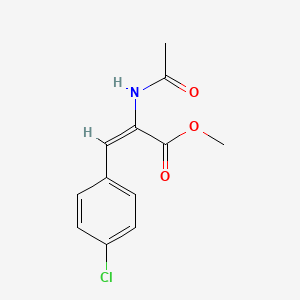

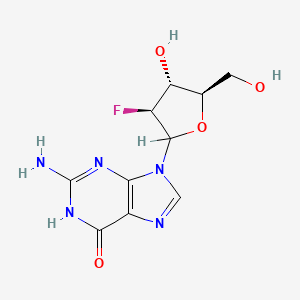

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate, also known as 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate, is a useful research compound. Its molecular formula is C₁₆H₂₂N₂O₁₀ and its molecular weight is 402.35. The purity is usually 95%.

BenchChem offers high-quality 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヒトOGAおよびHexB酵素の阻害

この化合物は、ヒトO-結合β-N-アセチルグルコサミニダーゼ(hOGA、GH84)およびヒトリソソームヘキソサミニダーゼ(hHexAおよびhHexB、GH20)酵素の阻害剤として合成および評価されています {svg_1}. これらの酵素は、神経変性疾患、心臓血管疾患、2型糖尿病、および癌など、いくつかの疾患において薬理学的に関連しています {svg_2}. この化合物は、両方の酵素に対して強力なナノモル濃度の競合的阻害を示し、どちらに対しても有意な選択性を示しませんでした {svg_3}.

スルホニルヒドラゾンの合成

この化合物は、2-アセトアミド-2-デオキシ-d-グルコノ-1,5-ラクトン スルホニルヒドラゾンの合成に使用されています {svg_4}. 合成シーケンスには、N-アセチル-3,4,6-トリ-O-アセチル-d-グルコサミンとアレンスルホニルヒドラジンとの縮合、それに続くMnO2酸化による対応するグルコノ-1,5-ラクトン スルホニルヒドラゾンの生成が含まれていました {svg_5}.

細胞性グリコサミノグリカンおよびタンパク質合成

この化合物を含むさまざまな2-アセトアミド-2-デオキシ-D-グルコース(GlcNAc)アナログは、D-[3H]グルコサミン、[35S]硫酸塩、およびL-[14C]ロイシンの細胞性糖タンパク質への取り込みに対する効果について調べられました {svg_6}. この化合物は、D-[3H]グルコサミンの濃度依存的な減少を示しましたが、[35S]硫酸塩の単離されたグリコサミノグリカン(GAG)への取り込みは影響を受けず、L-[14C]ロイシンの総タンパク質合成への取り込みには影響を与えませんでした {svg_7}.

細胞性GAG合成の阻害

この化合物は、細胞性GAG合成に対して阻害効果を示しており、これは、GAGへの4-デオキシ部分の組み込みによる早期の鎖の終結、または正常な糖代謝産物の酵素的阻害剤としての役割によるものと考えられます {svg_8}.

総タンパク質合成の阻害

この化合物は、処理された培養物からの総タンパク質合成を阻害することが示されており、ユリジン捕捉機構を示唆しており、これはUTPプールの枯渇をもたらし、総タンパク質合成の阻害を引き起こします {svg_9}.

疾患治療における潜在的な用途

重要な酵素および細胞プロセスに対する阻害効果から、この化合物は、神経変性疾患、心臓血管疾患、2型糖尿病、および癌などの疾患の治療に潜在的な用途がある可能性があります {svg_10} {svg_11}.

作用機序

Target of Action

It is known to be an intermediate in the synthesis of the glucosaminidase inhibitor pugnac . Glucosaminidases are enzymes that play a crucial role in the metabolism of carbohydrates, particularly in the degradation of glycosaminoglycans.

Mode of Action

Given its role as an intermediate in the synthesis of pugnac, it can be inferred that it may interact with glucosaminidases, potentially inhibiting their activity .

Biochemical Pathways

As a glucosaminidase inhibitor, it can be inferred that it may impact the metabolic pathways involving glycosaminoglycans .

Result of Action

Given its role as a glucosaminidase inhibitor, it can be inferred that it may impact the degradation of glycosaminoglycans, potentially affecting cellular processes that rely on these molecules .

生化学分析

Biochemical Properties

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as O-linked β-N-acetylglucosaminidase (hOGA) and lysosomal hexosaminidases (hHexA and hHexB) . These enzymes are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and affecting the metabolism of glycoproteins and glycolipids .

Cellular Effects

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of hOGA, which is involved in the removal of O-GlcNAc modifications from proteins . This inhibition can lead to changes in gene expression and cellular metabolism, as O-GlcNAcylation is a key regulatory mechanism in cells. Additionally, the compound’s inhibition of hexosaminidases can impact the degradation of glycosaminoglycans and glycoproteins, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate involves its binding to the active sites of hOGA and hexosaminidases . The compound acts as a competitive inhibitor, mimicking the natural substrates of these enzymes and preventing their normal catalytic activity. This inhibition can lead to the accumulation of O-GlcNAc-modified proteins and altered cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate have been observed to change over time. The compound is relatively stable when stored at -20°C, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and changes in glycoprotein metabolism .

Dosage Effects in Animal Models

The effects of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate vary with different dosages in animal models. At lower doses, the compound effectively inhibits hOGA and hexosaminidases without causing significant toxicity . At higher doses, toxic effects such as cellular stress and apoptosis have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate is involved in metabolic pathways related to glycoprotein and glycolipid metabolism . The compound interacts with enzymes such as hOGA and hexosaminidases, affecting the hydrolysis of glycosidic bonds and the turnover of glycoproteins and glycolipids . This interaction can lead to changes in metabolic flux and the levels of various metabolites in cells .

Transport and Distribution

Within cells, 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its inhibitory effects on target enzymes . The compound’s distribution within tissues can also influence its overall efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate is primarily within the cytoplasm, where it interacts with hOGA and hexosaminidases . The compound’s activity can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . This localization is crucial for its role in regulating glycoprotein and glycolipid metabolism .

特性

IUPAC Name |

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)/b18-16+/t12-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNZTSIWBRXCQW-HFOXSZHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)